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molecular formula C18H16N2O3 B1629435 Benzyl 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 913376-49-5

Benzyl 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B1629435
M. Wt: 308.3 g/mol
InChI Key: FKOQVLSTVAVHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088794B2

Procedure details

A suspension of 3-methyl-1-phenyl-1H-pyrazol-5-ol (10.0 g, 57 mmol) and calcium hydroxide (8.5 g, 115 mmol) in dry 1,4-dioxane (100 mL) was heated to 50° C. for 20 min. The suspension was chilled to 10° C. and benzyl chloroformate (8.2 ml, 57 mmol) was in dioxane (10 mL) added. The resultant was heated to 90° C. for 3 h, cooled to 25° C. and then, chilled (0° C.) 1 M HCl (200 mL) was added. The mixture was stirred at 25° C. overnight. A solid collected by filtration was washed with cold EtOH (2×25 mL) and ether (50 mL), dried at 80° C. (sand bath) exposed to air for 4 h to give the title compound (14.0 g, 79% yield) as an off-white solid. MS (ESI pos. ion) m/z: 309 (MH+). Calc'd exact mass for C18H16N2O3 308.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([OH:7])[N:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:3]=1.[OH-].[Ca+2].[OH-].Cl[C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19].Cl>O1CCOCC1>[CH3:1][C:2]1[NH:3][N:4]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:5](=[O:7])[C:6]=1[C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NN(C(=C1)O)C1=CC=CC=C1
Name
Quantity
8.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8.2 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was chilled to 10° C.
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The resultant was heated to 90° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
A solid collected by filtration
WASH
Type
WASH
Details
was washed with cold EtOH (2×25 mL) and ether (50 mL)
CUSTOM
Type
CUSTOM
Details
dried at 80° C. (sand bath)
WAIT
Type
WAIT
Details
exposed to air for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C(N(N1)C1=CC=CC=C1)=O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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